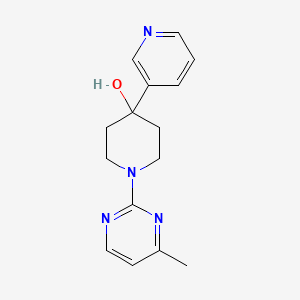
1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol
説明
1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a pyridylpiperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The exact mechanism of action for 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol is not fully understood, but it is thought to work by binding to and inhibiting the activity of certain receptors in the brain. Specifically, 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol has been shown to bind to the serotonin transporter and the dopamine transporter, which are responsible for the reuptake of these neurotransmitters. By inhibiting their activity, 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol can increase the levels of serotonin and dopamine in the brain, leading to its various physiological effects.
Biochemical and Physiological Effects:
1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol has been shown to have a range of biochemical and physiological effects, including the ability to modulate dopamine release, inhibit the reuptake of serotonin, and increase the levels of these neurotransmitters in the brain. It has also been shown to have potential as a treatment for conditions such as depression and anxiety.
実験室実験の利点と制限
One of the main advantages of using 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol in lab experiments is its ability to selectively target certain receptors in the brain, making it a valuable tool for researchers studying the central nervous system. Additionally, 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol has been shown to have a relatively low toxicity profile, making it safer to use than some other compounds.
However, there are also limitations to using 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol in lab experiments. For example, its effects can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results. Additionally, 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol has not been extensively studied in humans, so its safety and efficacy in clinical settings is not yet fully understood.
将来の方向性
There are many potential future directions for research on 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol. One area of interest is its potential use as a treatment for depression and anxiety. Additionally, researchers may continue to study its effects on the central nervous system, including its interactions with other neurotransmitters and receptors. Finally, there may be opportunities to develop new compounds based on the structure of 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol, which could have even greater efficacy and fewer side effects.
科学的研究の応用
1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a range of effects on the central nervous system, including the ability to modulate dopamine release and inhibit the reuptake of serotonin. 1-(4-methyl-2-pyrimidinyl)-4-(3-pyridinyl)-4-piperidinol has also been shown to have potential as a treatment for conditions such as depression and anxiety.
特性
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-4-8-17-14(18-12)19-9-5-15(20,6-10-19)13-3-2-7-16-11-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJYVLWMUQSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)(C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-(1-isopropyl-4-piperidinyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3804764.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3804767.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B3804775.png)
![N-{3-methyl-4-[(3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B3804780.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B3804785.png)
![N-cyclopropyl-N-(4-ethoxybenzyl)-2-[ethyl(methyl)amino]propanamide](/img/structure/B3804806.png)
![4-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3804811.png)
![1-cyclohexyl-4-[(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)acetyl]-2-piperazinone](/img/structure/B3804819.png)
![5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3804826.png)
![(4-{5-[(2-pyridinylthio)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B3804840.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(2,3,6-trifluorophenyl)acetyl]-3-piperidinol](/img/structure/B3804847.png)
![2-{1-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}benzoic acid](/img/structure/B3804854.png)
![N-{[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B3804862.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3804863.png)